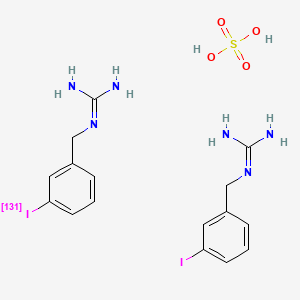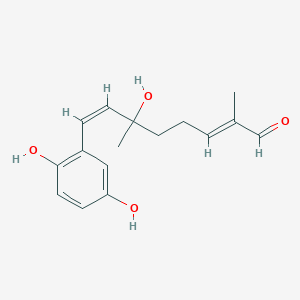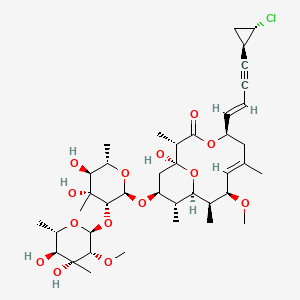
((Chlorodifluoromethyl)sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Chlorodifluoromethyl)sulfonyl)benzene is a useful research chemical compound used in the synthesis of dihalonitromethyl aryl sulfones . It has a linear formula of C7H5ClF2O2S .
Synthesis Analysis
The synthesis of This compound involves various methods. One of the methods includes the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves the use of sulfur-containing substrates .
Molecular Structure Analysis
The molecular structure of This compound is represented by the linear formula C7H5ClF2O2S .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of dihalonitromethyl aryl sulfones . More details about its chemical reactions can be found in the relevant papers .
Physical And Chemical Properties Analysis
The physical and chemical properties of This compound include a molecular weight of 162.56 g/mol . More detailed properties can be found in the relevant databases .
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutically Relevant Compounds
- Mechanochemistry has been utilized to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, using sulfonamides and iso(thio)cyanates. This process yields pharmaceutically significant compounds efficiently (Tan, Štrukil, Mottillo, & Friščić, 2014).
Environmental Impact and Toxicity Studies
- Research on linear alkylbenzene sulfonates (LAS), which are structurally related to (Chlorodifluoromethyl)sulfonylbenzene, has been conducted to understand their formation and toxicity as byproducts in urban wastewater. These studies assess the impact of such compounds on the environment and marine organisms (Gong, Zhang, Li, & Xian, 2016).
Determination in Environmental Samples
- Techniques such as liquid chromatography have been developed to detect and quantify sulfonylurea herbicides in water, which are related to (Chlorodifluoromethyl)sulfonylbenzene. These methods are crucial for monitoring environmental pollution (Carabias-Martínez, Rodríguez-Gonzalo, Herrero-Hernández, & Hernández-Méndez, 2004).
Development of Nonlinear Optical Materials
- Innovative strategies have been developed for creating polyphosphazenes with sulfonyl-based chromophores, demonstrating potential applications in nonlinear optical materials. These materials exhibit good solubility, thermal stability, and modified absorption properties (Li, Huang, Hua, Qin, Yang, & Ye, 2004).
Application in Environmental and Food Analysis
- Antibody-based methods utilizing sulfonylurea herbicides, related to (Chlorodifluoromethyl)sulfonylbenzene, have been developed for assays in environmental research and food testing. These methods are significant for detecting pollutants and ensuring safety standards (Fránek & Hruška, 2018).
Oxidation and Degradation Studies in Water Treatment
- Studies on the oxidation of sulfonamide antibiotics by chlorine dioxide in water provide insights into the degradation pathways of related sulfonamides, such as (Chlorodifluoromethyl)sulfonylbenzene, important for water treatment processes (Ben, Shi, Li, Zhang, & Qiang, 2017).
Phytotoxicity and Environmental Impact Studies
- Research on the phytotoxic effects of linear alkylbenzene sulfonate on plants like weeping willows contributes to understanding the environmental impact of related compounds, including (Chlorodifluoromethyl)sulfonylbenzene, on flora (Yu, Trapp, Zhou, Peng, & Cao, 2006).
Anaerobic Degradation in Marine Sediments
- The anaerobic degradation of linear alkylbenzene sulfonates in marine sediments has been investigated, showing the potential degradation pathways and microorganisms involved. This research is relevant for understanding the fate of similar compounds in anoxic environments (Lara-Martín, Gómez-Parra, Köchling, Sanz, Amils, & González‐Mazo, 2007).
Safety and Hazards
((Chlorodifluoromethyl)sulfonyl)benzene is a laboratory chemical and should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . More safety and hazard information can be found in the relevant safety data sheets .
Propiedades
IUPAC Name |
[chloro(difluoro)methyl]sulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIZVXCLNLUJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647179 |
Source


|
| Record name | [Chloro(difluoro)methanesulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930836-30-9 |
Source


|
| Record name | [Chloro(difluoro)methanesulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)


![1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)

![Cyclopropyl-[5-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]-1-piperidinyl]sulfonyl]-2-methyl-2,3-dihydroindol-1-yl]methanone](/img/structure/B1261234.png)






![3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1261242.png)